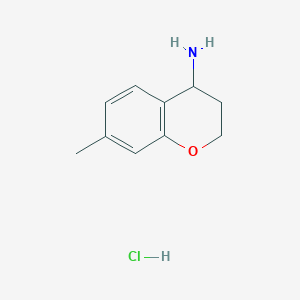

7-Methylchroman-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Methylchroman-4-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of chroman, a bicyclic compound that consists of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylchroman-4-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with chroman-4-one, which is a key intermediate.

Methylation: Chroman-4-one is methylated at the 7-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Amination: The methylated product is then subjected to amination. This can be achieved by reacting it with ammonia or an amine under suitable conditions.

Hydrochloride Formation: Finally, the amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methylchroman-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the chroman ring.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated amine products.

Scientific Research Applications

7-Methylchroman-4-amine hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methylchroman-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

Chroman-4-one: The parent compound, which lacks the methyl and amine groups.

7-Hydroxy-4-methylchroman: A hydroxylated derivative with different biological activities.

4-Methylchroman-2-amine: Another amine derivative with a different substitution pattern.

Uniqueness

7-Methylchroman-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and industrial applications.

Biological Activity

7-Methylchroman-4-amine hydrochloride is a compound belonging to the chroman family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃ClN

- Molecular Weight : Approximately 199.68 g/mol

The structure features a chroman ring system with an amine group at the 4-position, which is crucial for its biological interactions. The presence of the methyl group at the 7-position enhances its pharmacological properties by influencing enzyme interactions and receptor binding.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : It has been shown to interact with enzymes such as monoamine oxidase and cytochrome P450, which play vital roles in neurotransmitter metabolism and drug metabolism, respectively.

- Receptor Binding : The compound may modulate receptor activity, influencing neurological functions and potentially offering therapeutic benefits in treating disorders such as depression and anxiety.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : It has potential applications in neuroprotection, possibly through its modulation of neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties, particularly against certain strains of bacteria .

- Antioxidant Activity : The compound shows promise in scavenging free radicals, contributing to its potential health benefits .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Modulates neurotransmitter systems | |

| Antimicrobial | Exhibits activity against specific bacterial strains | |

| Antioxidant | Scavenges free radicals |

Case Studies

-

Neuroprotective Study :

A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its protective role against oxidative damage. -

Antimicrobial Efficacy :

In vitro tests demonstrated that the compound inhibited the growth of Gram-positive bacteria, with an IC50 value of approximately 50 µg/mL against Staphylococcus aureus . This highlights its potential as a therapeutic agent in combating bacterial infections. -

Antioxidant Properties :

Research utilizing the ABTS-dot-blot method showed that this compound effectively reduced oxidative stress markers in cultured cells, indicating strong antioxidant activity .

Properties

IUPAC Name |

7-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-2-3-8-9(11)4-5-12-10(8)6-7;/h2-3,6,9H,4-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKGPURQDGVONT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.